4-Oxobutyl benzoate

Übersicht

Beschreibung

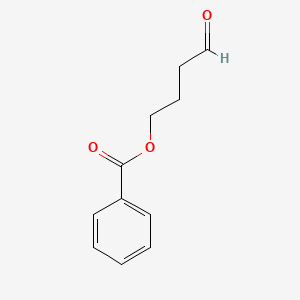

4-Oxobutyl benzoate, also known as Methyl 4-(4-oxobutyl)benzoate, is a reagent that can be used to decolorize certain organic solvents, such as L-glutamic acid . It is an ester of methyl benzoate and L-glutamic acid . This compound is used as a reagent in the preparation of Pemetrexed and furoxanoxyalkyl esters of Pemetrexed as antifolates and nitric oxide donors for use as anticancer agents .

Molecular Structure Analysis

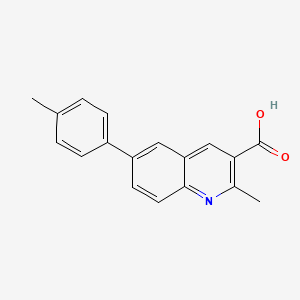

The molecular formula of 4-Oxobutyl benzoate is C12H14O3 . Its average mass is 206.238 Da and its monoisotopic mass is 206.094299 Da .Physical And Chemical Properties Analysis

4-Oxobutyl benzoate is an oil with a clear colorless appearance . It has a melting point of 76.5-78 °C and a boiling point of 131 °C under less than 1 Torr pressure . Its density is predicted to be 1.082±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Radical Generation and Chemical Reactions

The use of ferrous bipyridyl as a Fenton reagent to generate alkoxyl radicals from alkyl hydroperoxides, such as 4-oxobutyl benzoate, has been studied. This process can be utilized to investigate the reactivity of different scavenging agents with hydroxyl and alkoxyl radicals, contributing to a better understanding of radical-mediated chemical reactions (Winston et al., 1983).

Organic Synthesis and Selective Oxidation

Research has demonstrated the selective oxidation of alcohols containing ester groups, including 4-oxobutyl benzoate, using oxoaminium salts. This highlights the potential of 4-oxobutyl benzoate in synthetic chemistry, particularly in the development of new synthetic methodologies (Yamaguchi et al., 1988).

Chiral Building Blocks in Alkaloid Synthesis

The compound has been utilized in the construction of chiral building blocks for enantioselective alkaloid synthesis. This application is critical in the field of pharmaceuticals and medicinal chemistry, where the synthesis of chiral compounds plays a vital role (Hirai et al., 1992).

Glycosylation Reactions in Plants

4-Oxobutyl benzoate has been studied in the context of glycosylation reactions in plants. Understanding these biochemical pathways can aid in the development of novel agricultural practices and plant-based products (Lim et al., 2002).

Environmental and Toxicological Studies

The compound has been identified in environmental and toxicological studies, such as in the investigation of tributyl phosphate exposure in rats. Such studies are crucial for assessing the environmental impact and potential health risks of various chemicals (Neerathilingam et al., 2010).

Photoluminescence and Liquid Crystal Research

Research into the photoluminescence and liquid crystalline properties of compounds, including those related to 4-oxobutyl benzoate, has implications for the development of new materials with potential applications in displays and optical devices (Han et al., 2010).

Synthesis of Tetramates

The synthesis of 4-O-benzyl tetramates from 4-oxobutyl benzoate derivatives has been explored. This process is significant for the development of new compounds in organic chemistry (Paintner et al., 2002).

Safety and Hazards

The safety data sheet for a related compound, Butyl benzoate, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

4-oxobutyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABNRCGCQCEZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

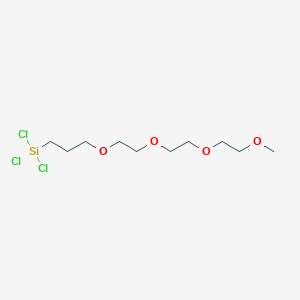

C1=CC=C(C=C1)C(=O)OCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxobutyl benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate](/img/structure/B3117911.png)

![3-bromo-5-[[1-(tert-butoxycarbonyl)-2(R)-pyrrolidinyl]methoxy]pyridine](/img/structure/B3117913.png)

![6-Chloro-N,N'-(cyclopropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3117963.png)